

Nebulized Beclometasone and Budesonide in Childhood Asthma: A Comparative Efficacy Guide

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Compound of Interest

Compound Name: **Beclometasone**

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This guide provides a comprehensive comparison of the efficacy of two commonly prescribed nebulized corticosteroids for childhood asthma: **beclometasone** dipropionate and budesonide. The information presented is based on data from clinical trials to support evidence-based research and development in pediatric respiratory medicine.

Efficacy and Safety Profile

Nebulized **beclometasone** and budesonide are both effective in the management of childhood asthma, demonstrating significant improvements in lung function and symptom control. Clinical studies indicate that both medications have comparable efficacy and safety profiles when administered via nebulization in children with persistent asthma.

A multicenter, randomized study involving children aged 6 to 14 years with mild to moderate persistent asthma showed that both nebulized **beclometasone** (800 μ g/daily) and budesonide (1000 μ g/daily) led to significant improvements in lung function.^[1] Specifically, the Peak Expiratory Flow Rate (PEFR) and Forced Expiratory Volume in one second (FEV1) showed substantial increases from baseline in both treatment groups, with no statistically significant difference observed between the two drugs.^[1] Both treatments also resulted in a significant reduction in the use of rescue medication.^[1]

In younger children (aged 6 months to 6 years) with severe persistent asthma, a 14-week study comparing nebulized **beclometasone** (800 μ g/day) and budesonide (750 μ g/day) also found comparable clinical efficacy.^[2] The primary endpoint, the number of patients without major exacerbations, was similar between the two groups.^[2] Both treatments were associated with a reduction in asthma exacerbations and nocturnal wheezing.^[2]

While some studies using a metered-dose inhaler suggest a slight advantage for budesonide in improving FEV1 in children with mild persistent asthma, the overall improvement in symptoms was comparable between the two drugs.^{[3][4]}

Adverse events for both nebulized corticosteroids are generally mild to moderate, and discontinuation of treatment due to side effects is infrequent.^{[1][2]} Studies have shown that both treatments have an acceptable safety profile, with no significant impact on urinary cortisol levels, height, or weight in the short term.^[2]

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from comparative clinical trials of nebulized **beclometasone** and budesonide in children with asthma.

Table 1: Comparison of Efficacy in Mild to Moderate Persistent Asthma (Ages 6-14 years)

Parameter	Beclometasone Dipropionate (800 µg/daily)	Budesonide (1000 µg/daily)	p-value (between treatments)
Baseline Clinic PEFR (L/min)	177.5 ± 80	180.4 ± 77.8	NS
Final Clinic PEFR (L/min)	246.6 ± 84.2	260.9 ± 84.1	NS
Baseline FEV1 (% predicted)	77.8%	74.1%	NS
Final FEV1 (% predicted)	92.7%	95.9%	NS
Reduction in Salbutamol Use	76%	81%	NS

Data from a 4-week, multicenter, randomized study.[\[1\]](#) NS: Not Significant

Table 2: Comparison of Efficacy in Severe Persistent Asthma (Ages 6 months - 6 years)

Parameter	Beclometasone Dipropionate (800 µg/day)	Budesonide (750 µg/day)	p-value
Patients without Major Exacerbation	40.4%	51.7%	0.28
Mean Decrease in Global Exacerbations	-37.5%	-23.3%	-

Data from a 14-week, multicenter, randomized, controlled, open-label, parallel-group study.[\[2\]](#)

Experimental Protocols

Study on Mild to Moderate Persistent Asthma

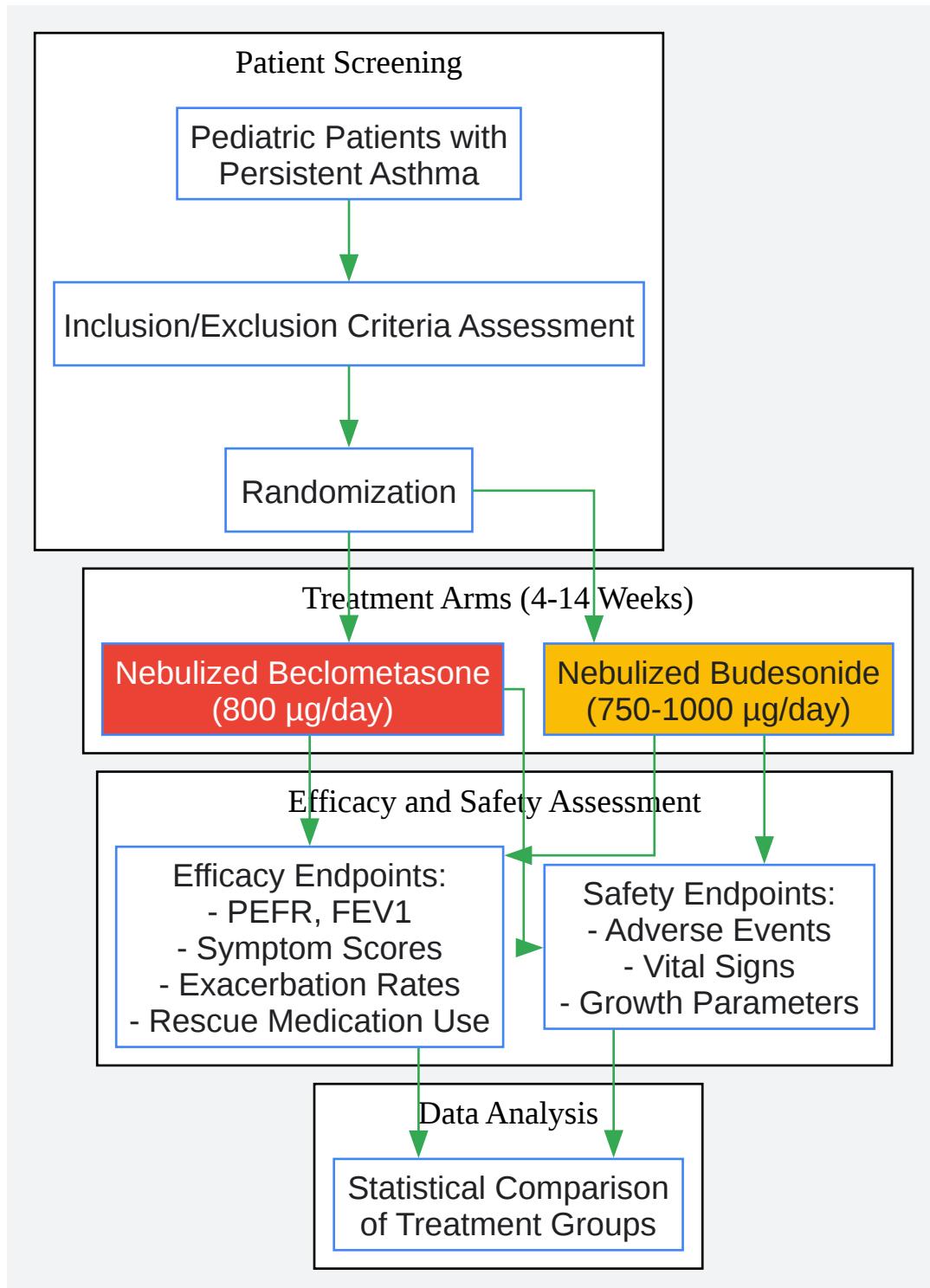
- Study Design: A 4-week, multicenter, randomized, parallel-group study.[\[1\]](#)

- Patient Population: 127 children aged 6 to 14 years with a diagnosis of mild to moderate persistent asthma (PEFR % predicted > 50% and < 85%) and a positive response to a reversibility test.[\[1\]](#)
- Treatment Regimen:
 - Group 1 (n=66): Nebulized **beclometasone** dipropionate 800 µ g/daily administered twice a day.[\[1\]](#)
 - Group 2 (n=61): Nebulized budesonide 1000 µ g/daily administered twice a day.[\[1\]](#)
- Primary Efficacy Endpoint: Final mean of PEFR measured at the clinical visit.[\[1\]](#)
- Secondary Efficacy Endpoints: FEV1 (% predicted) and use of salbutamol rescue medication.[\[1\]](#)

Study on Severe Persistent Asthma

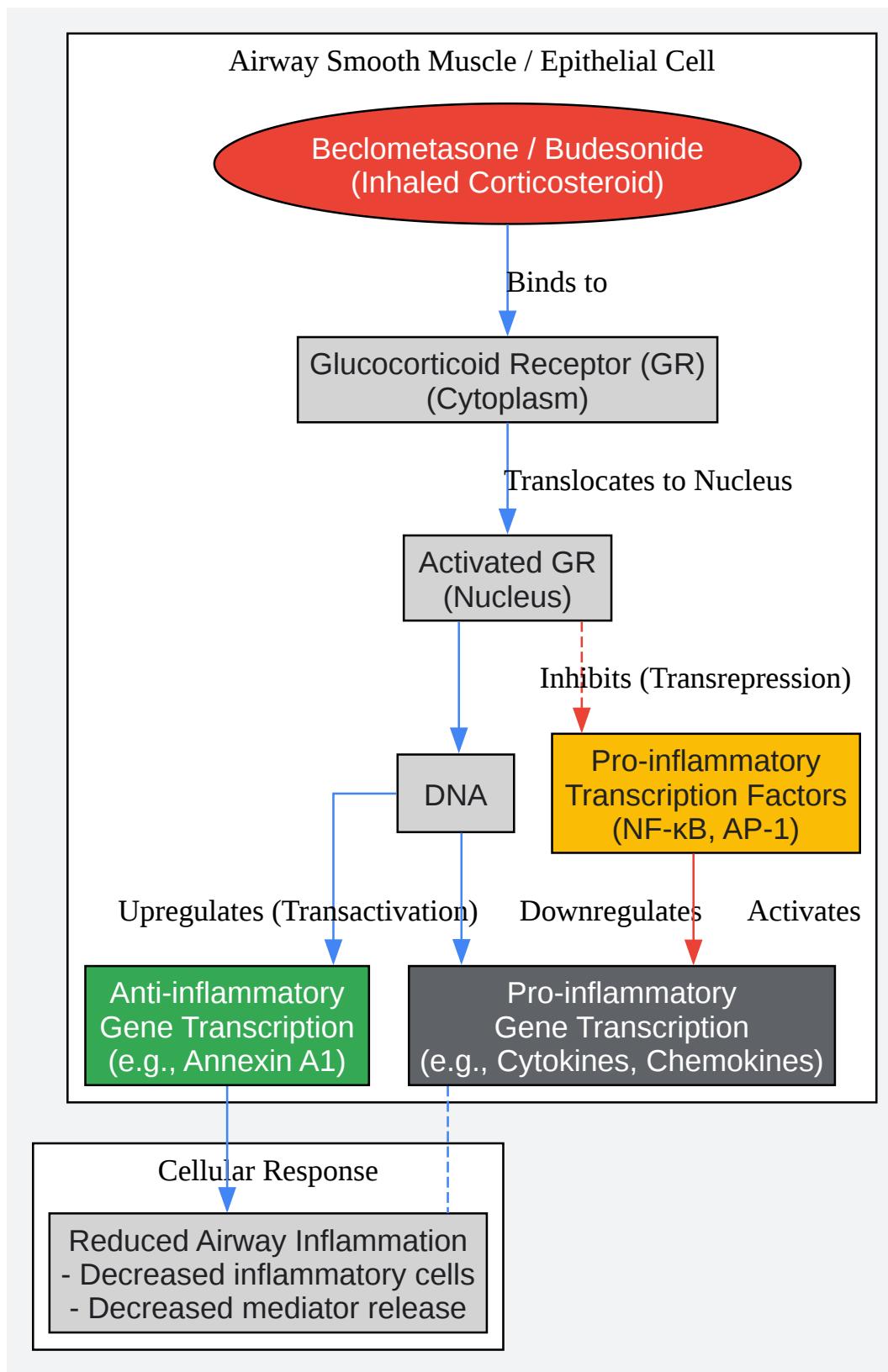
- Study Design: A 14-week, multicenter, randomized, controlled, open-label, parallel-group study.[\[2\]](#)
- Patient Population: Pediatric patients aged 6 months to 6 years with severe persistent asthma.[\[2\]](#)
- Treatment Regimen:
 - Group 1: Nebulized **beclometasone** dipropionate 800 µ g/day in a twice-daily regimen, in addition to usual maintenance therapy.[\[2\]](#)
 - Group 2: Nebulized budesonide 750 µ g/day in a twice-daily regimen, in addition to usual maintenance therapy.[\[2\]](#)
- Primary Efficacy Endpoint: The number of patients who did not experience any major exacerbation.[\[2\]](#)
- Secondary Efficacy Endpoints: Mean number of global exacerbations (major plus minor), number of nights with wheezing, and number of days of oral steroid use.[\[2\]](#)

Visualized Experimental Workflow and Signaling Pathway



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Caption: Generalized experimental workflow for comparing nebulized corticosteroids in childhood asthma.



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Caption: General signaling pathway of inhaled corticosteroids in asthma.

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